molecular formula C15H20N2O2 B5689870 N-ethyl-2-methyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]prop-2-en-1-amine

N-ethyl-2-methyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]prop-2-en-1-amine

Cat. No.: B5689870
M. Wt: 260.33 g/mol
InChI Key: SEIAJETWGVRJPY-VQHVLOKHSA-N
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Description

N-ethyl-2-methyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]prop-2-en-1-amine is a complex organic compound characterized by its unique structure, which includes an ethyl group, a methyl group, and a nitrophenyl group

Properties

IUPAC Name

N-ethyl-2-methyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]prop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-4-16(12-13(2)3)11-7-9-14-8-5-6-10-15(14)17(18)19/h5-10H,2,4,11-12H2,1,3H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIAJETWGVRJPY-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC=CC1=CC=CC=C1[N+](=O)[O-])CC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C/C=C/C1=CC=CC=C1[N+](=O)[O-])CC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-methyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]prop-2-en-1-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Alkylation: Introduction of the ethyl group to the amine.

    Nitration: Addition of the nitro group to the phenyl ring.

    Condensation: Formation of the prop-2-enyl linkage.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-methyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]prop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

N-ethyl-2-methyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]prop-2-en-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-2-methyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the ethyl and methyl groups can influence the compound’s binding affinity to various receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-ethyl-2-methyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]prop-2-en-1-amine include:

    N-ethyl-2-methylpentanamide: Shares the ethyl and methyl groups but lacks the nitrophenyl group.

    N-ethyl-2-phenethylamine: Contains the ethyl group and a phenyl ring but differs in the overall structure.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties

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